molecular formula C25H31O8.Na B167720 Prednisolone sodium succinate CAS No. 1715-33-9

Prednisolone sodium succinate

Cat. No. B167720
CAS RN: 1715-33-9
M. Wt: 483.5 g/mol
InChI Key: BKKKAAMXMKMGER-CODXZCKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prednisolone sodium succinate is an anti-inflammatory glucocorticoid that contains methylprednisolone sodium succinate as the active ingredient . It is a white, or nearly white, odorless hygroscopic, amorphous solid . It is very soluble in water and in alcohol; it is insoluble in chloroform and is very slightly soluble in acetone . It is used for severe or incapacitating allergic conditions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, rheumatic disorders, and several other conditions .


Molecular Structure Analysis

The chemical name for methylprednisolone sodium succinate is pregna-1,4-diene-3,20-dione, 21- (3-carboxy-1-oxopropoxy)-11, 17-dihydroxy-6-methyl-monosodium salt, (6α, 11β), and the molecular weight is 496.53 . The structural formula is represented in the source .


Chemical Reactions Analysis

Methylprednisolone sodium succinate gives three peaks methylprednisolone (MP), 17‐methylprednisolone hemisuccinate (17‐MPHS), and methylprednisolone hemisuccinate (MPHS) that share in the assay determination as total MP .


Physical And Chemical Properties Analysis

Prednisolone sodium succinate occurs as a white, or nearly white, odorless hygroscopic, amorphous solid . It is very soluble in water and in alcohol; it is insoluble in chloroform and is very slightly soluble in acetone .

Scientific Research Applications

Immunosuppressive Effects

Prednisolone sodium succinate, like prednisolone, is primarily used for its immunosuppressive properties. A study compared their suppressive potency against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in vitro. The study found that while both drugs suppressed cell growth, prednisolone sodium succinate had markedly lower potency compared to prednisolone. This suggests that prednisolone sodium succinate's efficacy might partially be due to prednisolone liberated from it in culture medium (Sugiyama, Kawada, Sato, & Hirano, 2001).

Ophthalmology Applications

Prednisolone sodium succinate has been used in ophthalmology, particularly in treating diabetic macular edema. A study evaluating its use in intravitreal injections for macular edema found significant visual acuity improvement without adverse effects like increased intraocular pressure. This suggests its potential as a safe and effective treatment for macular edema (La Heij et al., 2007).

Neuroprotective Effects

Prednisolone sodium succinate has been investigated for its neuroprotective effects. In a study on spinal cord injury, the effects of prednisolone sodium succinate were explored among other therapeutic strategies. Although primary outcomes of many trials were negative, this study highlighted the potential benefits and risks of using prednisolone sodium succinate in spinal cord injury treatments (Hawryluk, Rowland, Kwon, & Fehlings, 2008).

Veterinary Applications

In veterinary medicine, prednisolone sodium succinate's effects on porcine leukocytes were studied, revealing age-related effects on lymphocyte responses to mitogens. This study provides insights into the differential sensitivity of lymphocytes to glucocorticoids across different ages in pigs, suggesting potential applications in veterinary medicine (Yang & Schultz, 1986).

Cochlear Applications

Research on the use of prednisolone sodium succinate for treating cochleovestibular disorders indicates that high levels of the drug in the perilymph are achievable through local application, which could be more effective than systemic administration (Bachmann et al., 2001).

Safety And Hazards

Prednisolone sodium succinate may damage the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood . If exposed or concerned, it is advised to get medical attention/advice .

properties

IUPAC Name

sodium;4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30);/q;+1/p-1/t16-,17-,18-,22+,23-,24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKAEMQFOIDZNY-CODXZCKSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023503
Record name Prednisolone sodium succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prednisolone sodium succinate

CAS RN

1715-33-9
Record name Prednisolone sodium succinate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prednisolone sodium succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, monosodium salt, (11β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREDNISOLONE SODIUM SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8223RR9DWF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prednisolone sodium succinate
Reactant of Route 2
Prednisolone sodium succinate
Reactant of Route 3
Reactant of Route 3
Prednisolone sodium succinate
Reactant of Route 4
Reactant of Route 4
Prednisolone sodium succinate
Reactant of Route 5
Prednisolone sodium succinate
Reactant of Route 6
Prednisolone sodium succinate

Citations

For This Compound
1,990
Citations
K Sugiyama, T Kawada, H Sato… - Journal of pharmacy and …, 2001 - Wiley Online Library
… of prednisolone released from prednisolone sodium succinate into culture medium in relation to the suppressive potency of prednisolone sodium succinate on PBMC-blastogenesis. …
Number of citations: 18 onlinelibrary.wiley.com
LA Igneri, QA Czosnowski… - … : The Journal of Human …, 2013 - Wiley Online Library
… The patient was found to have a positive reaction after a skin prick test (SPT) to methylprednisolone sodium succinate and prednisolone sodium succinate. The patient did not react …
BN Cronstein - Current therapeutic research, 1995 - Elsevier
Methylprednisolone sodium succinate is an injectable form of the corticosteroid methylprednisolone. Because it is extremely soluble in water, intravenous methylprednisolone can be …
Number of citations: 8 www.sciencedirect.com
E Covelli, C Filippi, R Filipo, G Palumbo… - Acta Oto …, 2022 - Taylor & Francis
… This study aimed to compare the concentrations of prednisolone and prednisolone sodium succinate (SS) in the plasma and inner ear perilymph of participants who underwent cochlear …
Number of citations: 3 www.tandfonline.com
LA Culbert, DJ Marino, RM Baule… - Journal of the …, 1998 - meridian.allenpress.com
… All dogs were treated with high-dose prednisolone sodium succinate (HDPSS) (30 mg/kg body weight, administered intravenously [iv] q 6 hrs for 36 hrs). Thirty-five (33.3%) cases …
Number of citations: 38 meridian.allenpress.com
M Brada, LA Robinson, AJ Bellingham - Clinical Science, 1980 - portlandpress.com
… In conclusion, the observed effect of methylprednisolone sodium succinate on erythrocytes in uitro is probably due to a direct effect of methylprednisolone sodium succinate on …
Number of citations: 3 portlandpress.com
DA Fulcher, CH Katetarts - Medical journal of Australia, 1991 - Wiley Online Library
… Reactions were also noted with intradermal methylprednisolone sodium succinate (5 mg/mL), methylprednisolone acetate (50mg/mL, suspension) and diluent (benzyl alcohol 0.9%). …
Number of citations: 40 onlinelibrary.wiley.com
T Burgdorff, L Venemalm, T Vogt, M Landthaler… - Annals of Allergy …, 2002 - Elsevier
… against methylprednisolone in the serum of a patient with multiple sclerosis and anaphylactic reaction after intravenous administration of methylprednisolone sodium succinate.Risk …
Number of citations: 111 www.sciencedirect.com
E Novak, SS Stubbs, CE Seckman… - Clinical Pharmacology …, 1970 - Wiley Online Library
… One hour after methylprednisolone sodium succinate, serum glucose levels increased and continued to increase through the 10 hour evaluation time. By Day 2, however, the levels, …
Number of citations: 140 ascpt.onlinelibrary.wiley.com
G Calogiuri, C Foti, E Nettis, E Di Leo… - The Journal of …, 2019 - jaci-inpractice.org
… In the literature there are case reports demonstrating that patients who have developed an immediate-type hypersensitivity to methylprednisolone sodium succinate administered …
Number of citations: 1 www.jaci-inpractice.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.